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Abstract
5-(Furan-2-yl)nicotinic acid is a heterocyclic compound featuring a furan ring attached to a

nicotinic acid scaffold. This molecule holds potential for investigation in various therapeutic

areas due to the diverse biological activities associated with both furan and nicotinic acid

moieties. This technical guide provides a comprehensive overview of its chemical properties, a

detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and a discussion

of its potential pharmacological relevance based on the known activities of related compounds.

While specific biological data for 5-(Furan-2-yl)nicotinic acid is not extensively available in

public literature, this document serves as a foundational resource for researchers initiating

studies on this compound.

Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for

treating dyslipidemia.[1][2] Its pharmacological effects are primarily mediated through the

activation of the G protein-coupled receptor 109A (GPR109A), leading to a reduction in

triglycerides, low-density lipoprotein (LDL), and an increase in high-density lipoprotein (HDL).[1]

The furan ring is a versatile heterocyclic motif found in numerous biologically active

compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and

anticancer properties.[3] The incorporation of a furan moiety into the nicotinic acid scaffold at
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the 5-position is a rational drug design strategy to explore novel pharmacological profiles and

potentially modulate the activity of the parent molecule.

Chemical and Physical Properties
5-(Furan-2-yl)nicotinic acid is a solid, off-white compound.[4] A summary of its key

physicochemical properties is presented in Table 1.

Property Value Source

IUPAC Name
5-(Furan-2-yl)pyridine-3-

carboxylic acid
PubChem[3]

Synonyms

5-(2-Furyl)nicotinic acid, 5-

(furan-2-yl)pyridine-3-

carboxylic acid

PubChem[3]

CAS Number 857283-84-2 PubChem[3]

Molecular Formula C₁₀H₇NO₃ PubChem[3]

Molecular Weight 189.17 g/mol PubChem[3]

Appearance Off-white solid [4]

Purity 97%

InChI Key
YAIWRLRMUNJGCX-

UHFFFAOYSA-N
PubChem[3]

Table 1: Physicochemical Properties of 5-(Furan-2-yl)nicotinic acid.

Synthesis
The most common and efficient method for the synthesis of 5-(Furan-2-yl)nicotinic acid is the

Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction forms a carbon-

carbon bond between an aryl halide (5-bromonicotinic acid) and an organoboron compound (2-

furanylboronic acid).

Experimental Protocol: Suzuki-Miyaura Coupling
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This protocol is adapted from established procedures for the synthesis of 5-arylnicotinic acid

derivatives.[5]

Materials:

5-Bromonicotinic acid

2-Furanylboronic acid

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

Anhydrous, degassed N,N-Dimethylformamide (DMF) or a mixture of 1,4-Dioxane and water

(4:1)

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Magnetic stirrer and heating mantle/oil bath

Solvents for workup and purification (e.g., ethyl acetate, water, brine)

Silica gel for column chromatography

Procedure:

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), combine 5-bromonicotinic acid (1.0 eq), 2-furanylboronic acid (1.2-1.5 eq), and

potassium phosphate (2.0-3.0 eq).

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the flask.

Solvent Addition: Add the anhydrous and degassed solvent (DMF or Dioxane/water mixture)

to the flask via syringe.

Reaction: Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress by

thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. If DMF is used as

the solvent, it can be removed under reduced pressure. Dilute the residue with water and

extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with

water and brine, then dry over anhydrous sodium sulfate.

Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude

product by silica gel column chromatography using an appropriate eluent system (e.g., a

gradient of hexane and ethyl acetate) to afford 5-(Furan-2-yl)nicotinic acid.

Diagram of the Synthesis Workflow:
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Suzuki-Miyaura Coupling Workflow
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Potential Pharmacological Activity and Biological
Targets
While direct experimental data for 5-(Furan-2-yl)nicotinic acid is limited, its potential

pharmacological profile can be inferred from the activities of its constituent moieties.

GPR109A Agonism and Lipid Modification
The primary target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as

HCA₂).[1] Activation of this receptor in adipocytes inhibits lipolysis, reducing the release of free

fatty acids into the bloodstream. This, in turn, decreases the liver's production of triglycerides

and VLDL, ultimately leading to lower LDL levels. Nicotinic acid also increases HDL levels,

although the exact mechanism is not fully understood. It is plausible that 5-(Furan-2-
yl)nicotinic acid retains affinity for GPR109A. The furan ring, acting as a potential bioisostere

for a phenyl group, may influence the binding affinity and efficacy at this receptor. Further

investigation is required to determine the precise interaction and functional consequence of the

5-furan-2-yl substitution on GPR109A signaling.

Potential Signaling Pathway:
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Hypothesized GPR109A Signaling Pathway
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Other Potential Activities
The furan moiety is associated with a broad spectrum of biological activities.[3] Therefore, 5-
(Furan-2-yl)nicotinic acid could be explored for:

Antimicrobial Activity: Furan derivatives have shown efficacy against various bacterial and

fungal strains.

Anti-inflammatory Activity: Some furan-containing compounds exhibit anti-inflammatory

properties.

Anticancer Activity: The furan nucleus is present in several compounds with cytotoxic activity

against cancer cell lines.

Future Directions
To fully elucidate the therapeutic potential of 5-(Furan-2-yl)nicotinic acid, further research is

imperative. Key areas for future investigation include:

In Vitro Pharmacological Profiling:

Binding assays to determine the affinity (Kᵢ or Kₐ) for the GPR109A receptor.

Functional assays (e.g., cAMP measurement) to determine the efficacy (EC₅₀ or IC₅₀) and

potency at GPR109A.

Screening for antimicrobial, anti-inflammatory, and anticancer activities in relevant cell-

based assays.

In Vivo Studies:

Pharmacokinetic studies to determine the absorption, distribution, metabolism, and

excretion (ADME) profile of the compound.

Efficacy studies in animal models of dyslipidemia, inflammation, or cancer, depending on

the in vitro results.

Structure-Activity Relationship (SAR) Studies:
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Synthesis and evaluation of analogs with modifications to the furan and nicotinic acid rings

to optimize activity and selectivity.

Conclusion
5-(Furan-2-yl)nicotinic acid represents a promising scaffold for the development of novel

therapeutic agents. Its synthesis is readily achievable through established cross-coupling

methodologies. While its specific biological profile remains to be fully characterized, the known

pharmacology of its constituent parts suggests potential applications in metabolic disorders and

other therapeutic areas. This technical guide provides a solid foundation for researchers to

embark on the further investigation and development of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1322997?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

